molecular formula C16H23NO9S B13420798 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-5-thio-alpha-D-glucopyranose

2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-5-thio-alpha-D-glucopyranose

Cat. No.: B13420798
M. Wt: 405.4 g/mol
InChI Key: JPEDACNJLBHRPS-QCODTGAPSA-N
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Description

2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-5-thio-α-D-glucopyranose (Ac-5SGlcNAc) is a chemically modified derivative of N-acetylglucosamine (GlcNAc) with significant applications in glycobiology and medicinal chemistry. Structurally, it features a 5-thio substitution (replacing the oxygen atom at the C5 position with sulfur) and four acetyl groups at the 1, 3, 4, and 6 hydroxyl positions (). This modification enhances its metabolic stability and enables its use as a potent intracellular inhibitor of O-linked N-acetylglucosamine transferase (OGT), an enzyme critical for protein O-GlcNAcylation ().

Synthesis of this compound involves multi-step protection and deprotection strategies. For instance, describes a pathway starting from 4-deoxy-GlcNAc, while highlights deacetylation reactions using methylamine in methanol. The compound’s structural complexity has also facilitated advanced analytical studies, such as NMR signal assignment via deuterated derivatives ().

Properties

Molecular Formula

C16H23NO9S

Molecular Weight

405.4 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4,6-triacetyloxythian-2-yl]methyl acetate

InChI

InChI=1S/C16H23NO9S/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14-,15-,16+/m1/s1

InChI Key

JPEDACNJLBHRPS-QCODTGAPSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](S[C@@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(SC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The synthesis often starts from D-glucose derivatives or 2-acetamido-2-deoxy sugars protected as acetates or ketals:

  • For example, 2-(acetylamino)-2-deoxy-3,4-O-(1-methylethylidene)-1-(diethyl dithioacetal)-D-glucose derivatives serve as precursors.

Acetylation of Hydroxyl Groups

  • The hydroxyl groups at positions 1,3,4,6 are acetylated using acetic anhydride in the presence of pyridine as a base and solvent.
  • Typical conditions: 0 °C to room temperature, reaction times ranging from 4 to 15 hours.
  • This step yields tetra-O-acetylated intermediates with good selectivity and yields around 50-70% depending on conditions.

Introduction of the Thio Group at C-5

  • The key step is the substitution of the C-5 hydroxyl by a thiol group.
  • This is achieved by treatment with thiourea in methanol at room temperature for extended periods (up to 72 hours).
  • Thiourea acts as a nucleophile, converting the acetylated sugar into a 5-thio derivative via displacement of a leaving group (often a halide or activated acetate).
  • Yields for this step are typically in the range of 68-75%.

Further Functional Group Manipulations

  • After thio substitution, the intermediate may be treated with potassium acetate in acetic acid under heating to promote acetyl migration or rearrangement, enhancing purity and yield.
  • Final acetylation or purification steps may involve treatment with sulfuric acid in acetic acid at low temperatures (0 °C) for several days to ensure complete acetylation and stabilization of the product.

Purification

  • The final compound is purified by silica gel chromatography using petroleum ether/ethyl acetate mixtures as eluents.
  • Characterization is confirmed by NMR spectroscopy (1H and 13C), mass spectrometry , and melting point analysis .

Representative Multi-Step Synthesis Protocol

Step Reagents & Conditions Yield (%) Notes
1 Acetylation: Acetic anhydride / pyridine, 0 °C to 25 °C, 4-15 h 50.5 Formation of tetra-O-acetylated intermediate
2 Treatment with sodium methoxide in CHCl3/methanol, 0 °C, 2 h 73 Deprotection or selective acetylation steps
3 Thiourea in methanol, 25 °C, 72 h 68.6 Introduction of 5-thio group
4 Potassium acetate in acetic acid, heating, 6.5 h 75 Acetyl migration/rearrangement
5 Sulfuric acid in acetic acid, 0 °C, 72 h - Final acetylation and stabilization

Yields are approximate and based on literature reports.

Mechanistic Insights and Research Discoveries

  • The substitution of the C-5 hydroxyl by sulfur is facilitated by the nucleophilicity of thiourea, which forms an intermediate isothiouronium salt that is hydrolyzed to the thiol derivative.
  • Acetyl protection is crucial for regioselectivity and to prevent side reactions on other hydroxyl groups.
  • The use of mild acidic conditions for final acetylation avoids decomposition of the thio sugar.
  • Research has demonstrated that the 5-thio substitution imparts unique chemical properties, making this compound a valuable intermediate for glycosyl donor synthesis and further derivatization in carbohydrate chemistry.

Summary Table of Key Preparation Conditions

Parameter Typical Value/Range
Starting material D-Glucose derivatives
Acetylation reagent Acetic anhydride / pyridine
Thiol substitution Thiourea in methanol
Reaction temperature 0 °C to 25 °C
Reaction time 2 h to 72 h depending on step
Purification method Silica gel chromatography
Overall yield Approx. 50-75% per step

Chemical Reactions Analysis

2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-5-thio-alpha-D-glucopyranose undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-5-thio-alpha-D-glucopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-5-thio-alpha-D-glucopyranose involves its role as a glycosyl donor. The compound participates in glycosylation reactions, where it transfers its glycosyl moiety to acceptor molecules. This process is facilitated by the presence of the acetamido and acetyl groups, which enhance the reactivity and stability of the compound. The molecular targets and pathways involved in these reactions include glycosyltransferases and other enzymes involved in carbohydrate metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is distinguished from analogs by its 5-thio substitution and acetylation pattern . Below is a comparative analysis with key analogs:

Compound Name Structural Features Biological Activity/Application Key References
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-5-thio-α-D-glucopyranose (Target) - 5-thio substitution
- Four acetyl groups (1,3,4,6)
- OGT inhibition (nanomolar Kd)
- Intracellular hydrolysis to active species
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-glucopyranose (α-anomer) - Oxygen at C5
- Four acetyl groups (1,3,4,6)
- Substrate for glycosidase studies
- Intermediate in synthetic pathways
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose (β-anomer) - β-anomeric configuration
- Oxygen at C5
- Used in glycosylation studies
- Structural mimic for carbohydrate-protein interactions
Octyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside - Octyl aglycone
- Three acetyl groups (3,4,6)
- Glycosyltransferase substrate mimic
- Solubility enhancer for membrane-bound enzymes
4-Deoxy-GlcNAc derivatives - 4-deoxy substitution
- Variable acetylation
- Altered glycosaminoglycan (GAG) synthesis
- Reduced metabolic incorporation into GAGs
Nonyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside - Nonyl chain
- Three acetyl groups (3,4,6)
- R&D applications in surfactant studies
- No significant cellular toxicity reported

Key Findings and Mechanistic Insights

Role of 5-Thio Substitution :
The 5-thio group in the target compound enhances its resistance to enzymatic hydrolysis compared to oxygen-containing analogs (). This substitution is critical for its function as a stable OGT inhibitor, as intracellular esterases cleave its acetyl groups to generate the active carboxylate species ().

Acetylation Patterns: Full acetylation (1,3,4,6) improves cellular permeability but requires intracellular hydrolysis for activity (). Tri-O-acetyl derivatives (e.g., Octyl and Nonyl analogs) exhibit altered solubility and are used in surfactant or glycosylation studies ().

Anomeric Configuration: The α-anomer of the target compound is preferentially hydrolyzed in cells, while β-anomers (e.g., 7772-79-4) are more stable and serve as glycosidase substrates ().

Deoxygenation Effects: 4-Deoxy analogs (e.g., compound 2 in ) show reduced incorporation into glycosaminoglycans, highlighting the importance of the C4 hydroxyl group in carbohydrate metabolism ().

Functional Group Modifications : Replacement of the acetamido group with trichloroacetamido () or azide () alters reactivity, enabling applications in click chemistry or photoaffinity labeling.

Biological Activity

2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-5-thio-alpha-D-glucopyranose is a modified monosaccharide with significant biological activity. This compound is characterized by its acetylated and thio-modified structure, which influences its interaction with biological systems. Understanding its biological activity is crucial for potential applications in biochemistry and medicine.

Molecular Formula

  • Molecular Formula : C16_{16}H23_{23}N O9_9S
  • CAS Number : 67561-97-1

Physical Properties

PropertyValue
Purity>98% (HPLC)
Melting Point188 °C
Specific Rotation+1.0 to +3.5° (C=5, CHCl3_3)

The biological activity of this compound can be attributed to its ability to modulate glycosylation processes in cells. Research indicates that modifications in nucleotide-sugar levels significantly affect glycosylation patterns, which are critical for various cellular functions such as signaling and adhesion .

Case Studies

  • Impact on Nucleotide-Sugar Levels :
    A study demonstrated that the introduction of modified monosaccharides like 2-acetamido derivatives can alter nucleotide-sugar concentrations within cells. This was assessed using hydrophilic interaction liquid chromatography coupled with mass spectrometry (HILIC-MS/MS), revealing substantial changes in UDP-HexNAc levels, which are crucial for N-glycosylation processes .
  • Glycosylation Studies :
    In a systematic evaluation of the effects of various monosaccharide modifications on glycosylation, it was found that 2-acetamido derivatives could depress UDP-HexNAc levels by up to 80%. This alteration has implications for the efficiency of glycosylation enzymes, suggesting a robust regulatory mechanism in glycan biosynthesis .
  • Cellular Response :
    Research focusing on HL-60 cells indicated that treatment with compounds like 2-acetamido derivatives affected cell differentiation and galectin expression profiles. These findings highlight the role of O-GlcNAc levels in regulating cellular responses to external stimuli .

Enzymatic Interactions

Studies have shown that 2-acetamido derivatives can serve as acceptor substrates for various glycosyltransferases, influencing enzyme kinetics and substrate specificity. The structural modifications enhance their utility as tools for probing glycosylation pathways.

Toxicological Assessments

Toxicity evaluations indicate that while this compound exhibits low cytotoxicity at therapeutic concentrations, further studies are necessary to fully understand its safety profile in vivo.

Q & A

Q. What are the key synthetic methodologies for preparing 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-5-thio-alpha-D-glucopyranose, and how do the acetyl groups influence its stability during glycosylation?

The synthesis typically involves regioselective acetylation of the hydroxyl groups on the glucopyranose backbone, followed by thiol substitution at the C5 position. The acetyl groups act as protecting agents, preventing undesired side reactions (e.g., oxidation or premature glycosylation) during synthesis. For example, the 1,3,4,6-tetra-O-acetyl configuration stabilizes the sugar ring and enables selective deprotection for subsequent coupling steps . Purification often employs column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate intermediates and the final product .

Q. What analytical techniques are critical for characterizing the regiochemical and stereochemical integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is essential for confirming the positions of acetyl groups and the α-anomeric configuration. Mass spectrometry (ESI-TOF or MALDI-TOF) validates molecular weight, while X-ray crystallography (if crystalline derivatives are available) resolves absolute stereochemistry . Polarimetry and IR spectroscopy further corroborate functional groups (e.g., thioether vs. ether linkages) .

Advanced Research Questions

Q. How does the 5-thio substitution in this compound alter its glycosylation reactivity compared to oxygen-containing analogs?

The 5-thio substitution introduces steric and electronic changes that affect nucleophilic attack at the anomeric center. Thio sugars often exhibit altered reaction kinetics due to reduced hydrogen-bonding capacity and increased lipophilicity. For instance, the thio group may slow glycosidase-mediated hydrolysis while enhancing stability in acidic conditions. Comparative studies using analogs like 5-O-methyl or 5-deoxy derivatives are recommended to isolate the thio effect .

Q. How can computational modeling optimize the synthesis and functionalization of this compound?

Quantum mechanical calculations (e.g., DFT) predict reaction pathways for acetylation and thiolation steps, identifying energy barriers and transition states. Molecular dynamics simulations model interactions with glycosyltransferases or glycosidases to guide enzymatic assays. Tools like Gaussian or ORCA are used for computational workflows, with experimental validation via kinetic studies .

Q. What experimental strategies elucidate enzymatic interactions with this compound, particularly in glycoconjugate synthesis?

Enzymatic assays using glycosyltransferases (e.g., Leloir-type enzymes) or glycosidases can assess substrate specificity. For example:

  • Kinetic Analysis : Measure KmK_m and VmaxV_{max} using HPLC or fluorescence-based detection.
  • Inhibitor Screening : Test competitive inhibition against natural substrates (e.g., UDP-glucose derivatives).
  • X-ray Crystallography : Co-crystallize the compound with enzymes to map active-site interactions .

Q. How do conflicting data on regioselective deacetylation impact synthetic route design?

Discrepancies in deacetylation efficiency (e.g., C3 vs. C6 positions) may arise from solvent polarity, temperature, or catalyst choice. For example, ammonia/methanol selectively deacetylates primary positions (C6), while acidic conditions (e.g., HCl/MeOH) may favor secondary sites. Systematic Design of Experiments (DoE) with variables like pH, temperature, and reaction time can resolve these contradictions .

Methodological Challenges and Solutions

Q. How to address low yields in glycosylation reactions involving this compound?

Low yields often stem from poor leaving-group activation or steric hindrance. Solutions include:

  • Activation Strategies : Use trichloroacetimidate or thioglycoside donors with promoters like NIS/TfOH.
  • Microwave-Assisted Synthesis : Enhance reaction rates and regioselectivity under controlled heating.
  • Enzymatic Glycosylation : Leverage engineered glycosynthases for water-compatible reactions .

Q. What are the limitations of current protection/deprotection strategies for this compound?

Overprotection (e.g., benzyl vs. acetyl groups) can hinder downstream functionalization. Orthogonal protecting groups (e.g., Fmoc for amines, TBDMS for hydroxyls) allow sequential deprotection. For example, hydrogenolysis removes benzyl groups without affecting acetyl or thioether moieties .

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